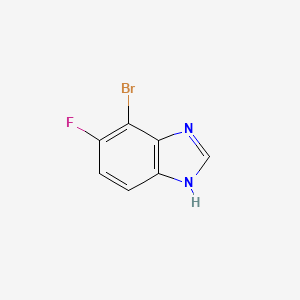

4-Bromo-5-fluoro-1H-benzimidazole

描述

Significance of Benzimidazole (B57391) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzimidazole scaffold, a bicyclic aromatic system formed by the fusion of a benzene (B151609) and an imidazole (B134444) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govwikipedia.org The unique structural and electronic properties of the benzimidazole nucleus, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for effective binding to a wide range of biological targets. nih.gov

The versatility of the benzimidazole framework has led to the discovery and development of compounds with a broad spectrum of pharmacological activities. researchgate.netnih.gov These include, but are not limited to, antimicrobial, antiviral, anticancer, anthelmintic, anti-inflammatory, and antihypertensive properties. organic-chemistry.orgbldpharm.comrasayanjournal.co.in The structural similarity of the benzimidazole core to naturally occurring purines allows it to function as a biomimetic, interacting with key enzymes and receptors in biological systems. nih.govacs.org

In organic synthesis, benzimidazoles serve as crucial intermediates and building blocks for the construction of more complex molecular architectures. researchgate.netorganic-chemistry.org A variety of synthetic methodologies have been developed for their preparation, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netnih.gov The amenability of the benzimidazole ring to substitution allows for the creation of diverse chemical libraries for drug discovery and material science applications. nih.govrasayanjournal.co.in

Role of Halogenation in Modulating Benzimidazole Reactivity and Biological Activity

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzimidazole scaffold is a widely employed strategy to modulate its chemical and biological characteristics. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

Derivatives of benzimidazole featuring halogen substituents have demonstrated a range of biological activities, including the inhibition of viral enzymes and protein kinases. nih.govnih.gov For example, halogenated benzimidazoles have been investigated as inhibitors of the hepatitis C virus NTPase/helicase and as modulators of protein kinase CK-II. nih.govnih.gov The presence of halogens can lead to enhanced potency and selectivity of these compounds as therapeutic agents. nih.gov

Research Landscape of 4-Bromo-5-fluoro-1H-benzimidazole: Current Status and Future Directions

The compound this compound is a halogenated benzimidazole that has garnered interest in recent years, primarily as a valuable intermediate in the synthesis of targeted therapeutics. While extensive research dedicated solely to the biological profile of this specific compound is not widely published, its application in the development of potent anti-cancer agents highlights its significance in medicinal chemistry.

Current Status:

A key application of this compound is its use as a starting material in the synthesis of tetracyclic heteroaryl compounds designed as inhibitors of G12C mutant RAS proteins. google.com These mutations are implicated in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer, making the development of effective inhibitors a critical area of oncology research. google.com The use of this compound in this context underscores its value as a key building block for creating complex molecules with high therapeutic potential.

The compound is commercially available from various suppliers, facilitating its use in research and development. sigmaaldrich.comsigmaaldrich.comsynquestlabs.comavantorsciences.com Basic physicochemical data for this compound is available, as summarized in the table below.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1360962-58-8 | sigmaaldrich.comsigmaaldrich.comsynquestlabs.comavantorsciences.com |

| Molecular Formula | C₇H₄BrFN₂ | avantorsciences.com |

| Molecular Weight | 215.02 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | RFGYJBOPQDDBFC-UHFFFAOYSA-N | sigmaaldrich.com |

Future Directions:

The documented success of this compound as a synthetic intermediate suggests several avenues for future research. A thorough investigation into the intrinsic biological activities of the compound itself is warranted. Given the known pharmacological profiles of other halogenated benzimidazoles, it is plausible that this compound may possess its own interesting antimicrobial, antiviral, or anticancer properties.

Furthermore, its utility as a scaffold for generating diverse derivatives should be more broadly explored. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups. Systematic derivatization and subsequent structure-activity relationship (SAR) studies could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets. The development of new synthetic methodologies for the efficient and scalable production of this compound and its analogs will also be crucial in advancing research in this area.

Structure

2D Structure

属性

IUPAC Name |

4-bromo-5-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYJBOPQDDBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360962-58-8 | |

| Record name | 4-Bromo-5-fluoro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 5 Fluoro 1h Benzimidazole

Established Synthetic Routes to 4-Bromo-5-fluoro-1H-benzimidazole

The synthesis of this compound is primarily achieved through multi-step processes that involve the careful construction of the benzimidazole (B57391) core with the desired halogen substitution pattern. These routes hinge on the strategic synthesis of key precursors and subsequent cyclization reactions.

Precursor Synthesis and Halogenation Strategies

The creation of appropriately substituted precursors is a critical first step in the synthesis of this compound. One major pathway involves the synthesis of a substituted o-phenylenediamine (B120857). For instance, 4-fluoro-5-bromo-o-phenylenediamine serves as a direct precursor, which is then cyclized.

Alternatively, a common strategy involves the initial synthesis of a fluorinated benzimidazole followed by halogenation. The synthesis can start from 3-fluoro-2-methylaniline (B146951), which undergoes a bromination reaction to yield 4-bromo-3-fluoro-2-methylaniline (B2806307). google.com This intermediate is then carried forward to form the benzimidazole ring.

Halogenation, specifically bromination, is a key step in these synthetic sequences. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose. google.com The reaction conditions, such as temperature and solvent, are controlled to ensure selective bromination at the desired position on the aromatic ring. For example, starting from 3-fluoro-2-methylaniline, treatment with NBS in acetonitrile (B52724) at a controlled temperature below 10°C yields 4-bromo-3-fluoro-2-methylaniline with high efficiency. google.com Another approach involves the bromination of 4-fluoro-1H-benzimidazole using NBS at temperatures between 60–80°C to introduce the bromine atom.

Table 1: Synthesis of Key Precursors

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-2-methylaniline | N-bromosuccinimide (NBS), Acetonitrile | 4-Bromo-3-fluoro-2-methylaniline | 98% | google.com |

Note: The compound 5-Bromo-4-fluoro-1H-benzimidazole is the same as this compound due to tautomerism of the imidazole (B134444) proton.

Cyclocondensation Reactions for Benzimidazole Ring Formation

The formation of the benzimidazole ring is typically achieved through a cyclocondensation reaction. instras.comsynquestlabs.comarkat-usa.orgsemanticscholar.org A widely employed method is the Phillips condensation, which involves the reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. researchgate.net For the synthesis of this compound, the precursor 4-fluoro-5-bromo-o-phenylenediamine is condensed with formic acid. This reaction involves the formation of a formamide (B127407) intermediate which then cyclizes under heat to form the imidazole ring.

Another synthetic pathway involves a ring closure reaction of an intermediate derived from a different precursor. For example, after the bromination of 3-fluoro-2-methylaniline to get 4-bromo-3-fluoro-2-methylaniline, a subsequent ring closure reaction can be performed. google.com This can involve acetylation followed by reaction with isoamyl sulfite (B76179) and then a final deprotection step to yield the benzimidazole ring. google.com

These cyclization reactions are foundational in benzimidazole chemistry and can be catalyzed by various acids or conducted at elevated temperatures. instras.comresearchgate.net

Regioselectivity Considerations in Synthesis

Regioselectivity is a crucial aspect in the synthesis of this compound to ensure the correct placement of the bromo and fluoro substituents on the benzene (B151609) ring. The substitution pattern is dictated by the directing effects of the substituents on the starting materials during electrophilic aromatic substitution, such as bromination.

In the synthesis starting from 3-fluoro-2-methylaniline, the amino and methyl groups are ortho, para-directing, while the fluoro group is also ortho, para-directing but deactivating. The bromination with NBS occurs regioselectively at the position para to the amino group and ortho to the methyl group, leading to 4-bromo-3-fluoro-2-methylaniline. google.com This controlled bromination is key to achieving the desired isomer.

When starting with 4-fluoro-1H-benzimidazole, the existing fused imidazole ring and the fluorine atom direct the incoming electrophile (bromine). The reaction conditions are optimized to favor the formation of the 5-bromo-4-fluoro isomer. nih.gov The inherent tautomerism of the NH proton in the imidazole ring means that this compound and 7-bromo-6-fluoro-1H-benzimidazole are the same compound, as are 4-bromo-6-fluoro-1H-benzimidazole and 7-bromo-5-fluoro-1H-benzimidazole. The precise control of precursor substitution is therefore paramount in isolating the desired 4-bromo-5-fluoro constitutional isomer.

Advanced Functionalization Strategies for this compound Derivatives

The bromine atom on the this compound ring serves as a versatile handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. arkat-usa.orgsemanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzimidazole ring by replacing the bromine atom. arkat-usa.orgsemanticscholar.org These reactions are highly valued for their efficiency and functional group tolerance. nih.govnih.gov

The Suzuki–Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organohalide with an organoboron compound. arkat-usa.orgsemanticscholar.orgnih.gov In the context of this compound, the bromo substituent can be readily coupled with various aryl or heteroaryl boronic acids or their esters to introduce new aryl groups at the C4 position. semanticscholar.org

This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dimethoxyethane or toluene. nih.govnih.gov The reaction is versatile, allowing for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl moieties, thus providing access to a large chemical space of novel benzimidazole derivatives. arkat-usa.orgnih.gov While specific examples for this compound are not extensively documented in the provided search results, the general applicability of Suzuki-Miyaura coupling to bromo-substituted benzimidazoles and related heterocycles is well-established. arkat-usa.orgsemanticscholar.orgnih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Heterocycles

| Bromo-Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-6H-1,2-oxazine | 82% | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| C7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | C7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | No Product | semanticscholar.org |

This table illustrates the general conditions and applicability of the Suzuki-Miyaura reaction for various bromo-substituted heterocyclic compounds, which is analogous to the expected reactivity of this compound.

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction crucial for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides with a wide range of amines. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom at the C4 position is the reactive site for this transformation. The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-substituted product. wikipedia.org

The success of the Buchwald-Hartwig amination has been significantly enhanced by the development of specialized phosphine (B1218219) ligands. Early systems used chelating bidentate phosphine ligands like BINAP and DDPF, which were effective for coupling primary amines. wikipedia.org More advanced, sterically hindered monophosphine ligands have further expanded the reaction's scope, allowing for the use of various amines under milder conditions. wikipedia.orgacs.org The choice of ligand, base, and solvent is critical for optimizing the reaction yield and can be tailored for specific amine coupling partners. acs.orgresearchgate.net

| Amine Partner | Catalyst/Ligand System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / tBuBrettPhos | NaOt-Bu | Toluene | 5-Fluoro-N-phenyl-1H-benzo[d]imidazol-4-amine |

| Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 5-Fluoro-4-(piperidin-1-yl)-1H-benzimidazole |

| Morpholine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 4-(5-Fluoro-1H-benzo[d]imidazol-4-yl)morpholine |

Other Metal-Catalyzed Coupling Approaches

Beyond the Buchwald-Hartwig reaction, the bromine atom of this compound serves as a handle for other metal-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This method would be used to introduce aryl or vinyl substituents at the C4 position.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a new, substituted alkene. This allows for the introduction of vinyl groups at the C4 position.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a reliable method for synthesizing 4-alkynyl-substituted benzimidazoles.

Copper-Catalyzed Couplings: Copper-based catalysts offer a cost-effective alternative to palladium for certain coupling reactions. researchgate.net Copper-catalyzed methods have been successfully used for the synthesis of 2-aminobenzimidazoles and can be applied to C-N bond formation with bromo-precursors, sometimes overcoming the low reactivity seen with other systems. nih.govresearchgate.net Tandem palladium/copper-catalyzed systems have also been developed for cascade reactions involving bromo-substituted benzimidazoles. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ | 4-Aryl-5-fluoro-1H-benzimidazole |

| Heck | H₂C=CHR | Pd(OAc)₂ | 5-Fluoro-4-vinyl-1H-benzimidazole |

| Sonogashira | HC≡CR | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-5-fluoro-1H-benzimidazole |

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Core

The benzimidazole ring itself can undergo substitution reactions, with the regioselectivity influenced by the existing bromo and fluoro substituents.

Electrophilic Substitution: In benzimidazoles, electrophilic substitution, such as nitration and halogenation, typically occurs at the C5 and C6 positions, which are the most electron-rich. tandfonline.compsu.edu For this compound, the available positions are C6 and C7. The directing effects of the existing halogens would need to be considered. Nitration is commonly performed with a mixture of nitric and sulfuric acid. tandfonline.compsu.edu Further halogenation can be achieved using reagents like N-bromosuccinimide (NBS). chem-soc.si

Nucleophilic Aromatic Substitution (SNA_r_): The presence of the electron-withdrawing fluorine atom on the benzene ring can activate the adjacent C4 position (bearing the bromine atom) for nucleophilic aromatic substitution. This would allow for the displacement of the bromide ion by strong nucleophiles. The reactivity in SNA_r_ reactions is enhanced by electron-withdrawing groups on the aromatic ring. nih.gov

Derivatization at the N1-Position of this compound

The N1-position of the imidazole ring is nucleophilic and readily undergoes derivatization.

N-Alkylation: This is a common modification achieved by reacting the benzimidazole with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This reaction introduces an alkyl group onto the N1 nitrogen.

N-Arylation: The introduction of an aryl group at the N1-position can be accomplished via copper-catalyzed Chan-Lam-Evans coupling with aryl boronic acids or through palladium-catalyzed Buchwald-Hartwig amination.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N1-acylated benzimidazoles.

Michael Addition: The N1-H can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

These derivatizations are crucial for modulating the compound's physical, chemical, and biological properties. acs.org

Modification of the Imidazole Nitrogen (NH)

Modification of the imidazole NH proton is fundamental to many synthetic strategies involving benzimidazoles. Besides the derivatization reactions mentioned above (alkylation, arylation, acylation), protecting the NH group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for the benzimidazole nitrogen include:

Trityl (Tr): Introduced using trityl chloride, this bulky group can direct metallation to specific positions and is removable under acidic conditions. chem-soc.si

2-(Trimethylsilyl)ethoxymethyl (SEM): SEM-Cl is used for protection, and the group can be removed under fluoride-mediated or acidic conditions.

p-Tosyl (Ts): Introduced using tosyl chloride, this group is stable to many reaction conditions and can be cleaved with strong bases or reducing agents.

The choice of protecting group depends on the planned subsequent reaction steps and the required deprotection conditions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzimidazole synthesis, these approaches are increasingly important.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. tandfonline.comnih.govmdpi.com This technique has been successfully applied to the synthesis of various benzimidazole derivatives. acs.orgdergipark.org.tr

Use of Green Catalysts and Solvents: The use of environmentally benign catalysts, such as zeolites, boric acid, or reusable solid-supported catalysts, is a key green strategy. eijppr.comnih.gov Performing reactions in water or polyethylene (B3416737) glycol (PEG) instead of volatile organic solvents also aligns with green chemistry principles. chemmethod.comijpdd.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, reduce waste and improve efficiency. eijppr.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for example by grinding reactants together or using a solid support like silica (B1680970) gel, minimizes solvent waste. ijpdd.org

These green methodologies offer more sustainable and efficient pathways for the synthesis of this compound and its derivatives. researchgate.netrjptonline.org

Structural Elucidation and Spectroscopic Characterization of 4 Bromo 5 Fluoro 1h Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 4-Bromo-5-fluoro-1H-benzimidazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

The aromatic region of the spectrum would likely display two doublets corresponding to the H-6 and H-7 protons on the benzene (B151609) ring. The proton at C-2 of the imidazole ring would appear as a singlet. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.0 - 8.5 | s (singlet) | - |

| H-6 | 7.3 - 7.8 | d (doublet) | 8.0 - 9.0 |

| H-7 | 7.0 - 7.5 | d (doublet) | 8.0 - 9.0 |

Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, the spectrum would show distinct signals for each of the seven carbon atoms in the benzimidazole (B57391) core. The chemical shifts of the carbon atoms are significantly influenced by the attached halogens. The carbon atom attached to the fluorine atom (C-5) would exhibit a large coupling constant (¹JCF) due to spin-spin coupling between ¹³C and ¹⁹F.

The presence of tautomerism in NH-benzimidazoles can sometimes lead to averaged signals for certain carbon atoms in solution. guidechem.com However, in many cases, especially in the solid state or in specific solvents, the tautomerism can be slow on the NMR timescale, allowing for the observation of distinct signals for all carbon atoms. guidechem.combeilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-4 | 110 - 115 |

| C-5 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-6 | 115 - 120 |

| C-7 | 120 - 125 |

| C-3a | 130 - 135 |

Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity between them.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent H-6 and H-7 protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). An HSQC spectrum would allow for the direct assignment of the carbon signals for C-2, C-6, and C-7 based on the previously assigned proton signals. researchgate.net

These 2D NMR experiments, when used in combination, provide a robust method for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. ugm.ac.id

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties. jeol.com Solid-state NMR (ssNMR) is a powerful technique for characterizing and differentiating polymorphs because the NMR parameters, such as chemical shifts and relaxation times, are sensitive to the local molecular environment, which differs between polymorphic forms. jeol.comrsc.org

For halogenated benzimidazoles, ssNMR can provide valuable insights into the packing arrangements and intermolecular interactions in the solid state. Differences in the ¹³C chemical shifts between polymorphs can be readily observed, providing a clear fingerprint for each crystalline form. beilstein-journals.org This technique is particularly useful as it can analyze the bulk material without the need for dissolution, which would destroy the crystalline structure. jeol.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1. docbrown.info

The fragmentation of the molecular ion would likely involve the loss of small molecules or radicals, providing further structural information. Common fragmentation pathways for benzimidazoles can involve the cleavage of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₄BrFN₂), HRMS would be able to confirm the molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Note: This is a predicted value. The actual observed mass may vary slightly.

HRMS is also crucial for determining the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways and confirming the structure of the compound. rsc.orgmdpi.com

Fragmentation Pathways and Structural Insights

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron impact mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct molecular ion peak (M⁺). The presence of a bromine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of benzimidazole derivatives is often initiated by the cleavage of the most labile bonds. For this compound, a primary and highly probable fragmentation pathway involves the homolytic cleavage of the C-Br bond, which is weaker than the C-F and other C-C or C-N bonds within the aromatic system. This would lead to the loss of a bromine radical.

A plausible fragmentation pathway is summarized below:

Initial Ionization: Formation of the molecular ion, [C₇H₄BrFN₂]⁺.

Primary Fragmentation: The most common initial fragmentation for brominated aromatic compounds is the loss of the bromine atom, leading to the formation of a stable cation at (M-Br)⁺ raco.cat. This fragment, [C₇H₄FN₂]⁺, would be significantly abundant in the spectrum.

Secondary Fragmentation: Subsequent fragmentation could involve the cleavage of the imidazole ring, a process common to benzimidazole structures. This can occur through various pathways, including the loss of hydrogen cyanide (HCN) from the (M-Br)⁺ fragment, leading to further daughter ions. The stability of the fused aromatic system influences the specific ring-opening and fragmentation mechanisms.

The precise fragmentation pattern provides a fingerprint for the molecule, confirming the presence and position of the halogen substituents and the integrity of the benzimidazole core.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying the functional groups and characterizing the bonding framework of this compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Based on studies of closely related compounds like 5-bromo-1H-benzimidazole, the key spectral regions and their assignments can be predicted dergipark.org.tr.

The most distinct absorption is the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the 3100-2700 cm⁻¹ region, indicative of intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the fused aromatic ring system. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for Bromo-Benzimidazole Analogs dergipark.org.tr

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3060 | ν(C-H) | Aromatic C-H Stretch |

| ~2765 | ν(N-H) | N-H Stretch (H-bonded) |

| ~1625 | ν(C=N) | Imidazole C=N Stretch |

| ~1450 | ν(C=C) | Aromatic C=C Stretch |

| ~1405 | δ(N-H) | N-H In-plane Bend |

| ~1285 | δ(C-H) | Aromatic C-H In-plane Bend |

| ~1235 | ν(C-F) | C-F Stretch |

| ~820 | γ(C-H) | Aromatic C-H Out-of-plane Bend |

| ~650 | ν(C-Br) | C-Br Stretch |

| Note: Frequencies are approximate and based on data for 5-bromo-1H-benzimidazole. The presence of the fluorine atom at position 5 will influence the exact peak positions. |

FT-Raman spectroscopy provides complementary information to FT-IR. While N-H and other polar group vibrations are often weak in Raman spectra, the vibrations of the aromatic backbone are typically strong and well-defined. For bromo-benzimidazole structures, intense bands corresponding to the ring stretching modes of the benzimidazole core are prominent dergipark.org.tr.

The symmetric "ring breathing" mode of the benzene moiety gives a particularly strong Raman signal. The C-Br stretching vibration also produces a detectable Raman band. Analysis of the Raman spectrum helps to confirm the structure of the heterocyclic ring system and the presence of the halogen substituents.

Table 2: Characteristic FT-Raman Frequencies for Bromo-Benzimidazole Analogs dergipark.org.tr

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3070 | ν(C-H) | Aromatic C-H Stretch |

| ~1620 | ν(C=N) | Imidazole C=N Stretch |

| ~1420 | Ring Stretch | Benzene Ring Stretch |

| ~1280 | δ(C-H) | Aromatic C-H In-plane Bend |

| ~1010 | Ring Breathing | Symmetric Ring Breathing |

| ~655 | ν(C-Br) | C-Br Stretch |

| Note: Frequencies are approximate and based on data for 5-bromo-1H-benzimidazole. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction analysis of this compound would reveal the exact spatial coordinates of each atom in the crystal lattice. Studies on numerous benzimidazole derivatives have shown that the fused benzimidazole ring system is typically planar or nearly planar researchgate.netmdpi.comresearchgate.net. This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms that constitute the rings.

The analysis would yield precise measurements of all bond lengths and angles. For instance, the C-Br and C-F bond lengths can be accurately determined, confirming the covalent attachment of the halogens to the benzene ring. The geometry of the imidazole ring, including the C=N and N-H bond lengths, would also be precisely defined, providing valuable data for understanding the electronic structure of the molecule.

The crystal packing of this compound is dictated by a network of non-covalent interactions. Based on crystallographic studies of analogous compounds, several key interactions are expected to govern the supramolecular architecture researchgate.netresearchgate.net.

Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of 1H-benzimidazoles is typically N-H···N hydrogen bonding between the donor N-H of one molecule and the acceptor lone pair on the sp²-hybridized nitrogen atom of an adjacent molecule researchgate.netresearchgate.net. This strong interaction often leads to the formation of infinite one-dimensional chains or discrete dimers, which then pack to form the larger crystal structure.

π-Stacking: The planar benzimidazole rings are expected to participate in π-π stacking interactions. These interactions, arising from the alignment of the aromatic systems of neighboring molecules, play a crucial role in stabilizing the crystal lattice researchgate.net. The stacking distance is typically in the range of 3.3–3.8 Å.

Halogen-related Interactions: The presence of bromine and fluorine atoms introduces the possibility of other specific interactions.

C-H···F Interactions: Weak hydrogen bonds between aromatic C-H donors and the fluorine atom as an acceptor are possible and have been shown to play a structural role in the crystals of other fluorinated aromatic compounds acs.org.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule, although interactions involving covalently bound bromine can also be of a secondary, space-filling nature nih.gov.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bond | N-H | N | Formation of primary structural motifs (chains, dimers) researchgate.netresearchgate.net |

| π-π Stacking | Benzimidazole Ring (π-system) | Benzimidazole Ring (π-system) | Stabilizes packing of planar molecules researchgate.net |

| Weak Hydrogen Bond | C-H | F | Contributes to 3D lattice stability acs.org |

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Fluoro 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the quantum mechanical properties of molecules. By approximating the electron density, DFT calculations can predict various molecular characteristics with a good balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformations

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For benzimidazole (B57391) derivatives, DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311G(d,p), are commonly employed to determine the optimized molecular structure. nih.gov This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase. nih.gov For substituted benzimidazoles, the orientation of the substituent groups relative to the benzimidazole ring system is a key aspect of their conformation. Theoretical calculations have shown that the planarity of the benzimidazole ring can be influenced by the nature and position of its substituents. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov For benzimidazole derivatives, the HOMO-LUMO gap has been calculated to understand their potential bioactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visually represents the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, negative potential regions (typically colored red) indicate areas susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. nih.gov This information is critical for predicting how a molecule will interact with other molecules, including biological targets. nih.gov

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Benomyl (a benzimidazole fungicide) | Not Specified | 5.039 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | B3LYP/6–311++G (d, p) | 4.4871 | irjweb.com |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | B3LYP/6–311 G(d,p) | 4.9266 | nih.gov |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, often carried out using the same DFT methods as geometry optimization, provide a set of vibrational modes and their corresponding frequencies. researchgate.netresearchgate.net By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the vibrational bands can be achieved. researchgate.net This correlation helps in confirming the molecular structure and understanding the vibrational characteristics associated with specific functional groups and skeletal motions of the benzimidazole ring. researchgate.net For substituted benzimidazoles, shifts in vibrational frequencies can be correlated with the electronic effects of the substituents. researchgate.net

Prediction of NMR Chemical Shifts (e.g., GIAO calculations)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netscience.gov By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict ¹H and ¹³C NMR spectra. science.gov These theoretical chemical shifts, when compared with experimental data, aid in the structural elucidation of complex molecules like 4-Bromo-5-fluoro-1H-benzimidazole. researchgate.net The accuracy of the predicted shifts is often improved by using appropriate solvents in the calculation model to mimic experimental conditions. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational methods can also simulate how a molecule interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govukm.my This method is crucial in drug discovery for understanding the binding mode of a potential drug candidate within the active site of its target protein. nih.gov For benzimidazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies have been employed to investigate their interactions with various protein targets, such as kinases and DNA. nih.govnih.gov The docking process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ukm.my These insights are invaluable for the rational design and optimization of new therapeutic agents. nih.gov

| Compound/Derivative Series | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Benzimidazole derivative (Compound 4a) | DNA minor groove | -7.6 | Three hydrogen bonds | nih.gov |

| Quinoxaline-benzimidazole hybrid (Compound 41) | α/β-tubulin (Colchicine Binding Site) | -45.139 | Potent protein-ligand interactions | nih.gov |

| Benzimidazole linked to pyrazole (B372694) (Compound 27) | EGFR kinase (2J6M) | Not specified | Hydrogen bond with MET793 | nih.gov |

| Imidazo[1,2-a]pyrazine-benzimidazole hybrid (Compound 43a) | DNA | -10.70 | Not specified | nih.gov |

| Keto-benzimidazole with sulfonyl substituent (Compound 7c) | EGFR wild-type | -8.1 | Hydrogen bonding, hydrophobic interactions, Van der Waals forces | ukm.my |

| Keto-benzimidazole with sulfonyl substituent (Compound 1c) | EGFR T790M mutant | -8.4 | Hydrogen bonding, hydrophobic interactions, Van der Waals forces | ukm.my |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are instrumental in understanding its conformational dynamics and the stability of its interactions when bound to a biological target, such as a protein active site. researchgate.nettandfonline.com

The simulation process typically begins by placing the molecule within a solvated system, often water, to mimic physiological conditions. The system is then subjected to energy minimization to resolve any steric clashes. Following this, the system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NpT ensembles) to achieve a stable state. nih.gov The final production run of the simulation, often extending for nanoseconds, generates a trajectory that maps the atomic positions and velocities over time. nih.gov

Analysis of this trajectory provides detailed information on the molecule's flexibility and the stability of the complex. Two key metrics frequently analyzed are:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A low and stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable, without significant conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues or atoms within the ligand. High RMSF values indicate regions of greater flexibility, while low values point to more constrained or stable regions. This analysis can highlight which parts of the protein or ligand are most mobile during the binding interaction. nih.gov

Studies on similar benzimidazole derivatives have shown that stable binding is often characterized by RMSD values that plateau below 3 Å. researchgate.net The analysis of hydrogen bonds and other non-covalent interactions throughout the simulation further elucidates the key determinants of binding affinity and stability. nih.gov

Table 1: Illustrative Molecular Dynamics Simulation Metrics for a this compound-Protein Complex

| Metric | Value (Illustrative) | Interpretation |

| RMSD of Protein Backbone | 1.8 ± 0.3 Å | Indicates a stable protein conformation upon ligand binding. |

| RMSD of Ligand | 0.9 ± 0.2 Å | Shows the ligand is stably bound within the active site with minimal movement. |

| Average RMSF of Active Site Residues | 1.2 Å | Suggests that the binding pocket residues are relatively rigid, contributing to stable binding. |

| Average Number of Hydrogen Bonds | 2-3 | Indicates consistent hydrogen bonding is a key factor in the stability of the complex. |

Quantum Chemical Descriptors and Reactivity Analysis (e.g., Natural Bond Orbital analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These methods provide a range of descriptors that help predict the molecule's chemical behavior. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. academicjournals.orgnih.gov This analysis provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. researchgate.net Key findings from NBO analysis include the quantification of hyperconjugative interactions, which are charge-transfer events from occupied (donor) bonding or lone-pair orbitals to unoccupied (acceptor) anti-bonding orbitals. The energy associated with these interactions (E(2)) indicates the strength of the delocalization, which is crucial for molecular stability. nih.gov

Global Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Soft molecules are generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile in a reaction. biointerfaceresearch.com

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Calculated via DFT)

| Descriptor | Illustrative Value | Implication for Reactivity |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and relatively low chemical reactivity. nih.gov |

| Chemical Hardness (η) | 2.35 eV | Confirms the molecule's high stability. |

| Electrophilicity Index (ω) | 1.75 eV | Suggests a moderate capacity to act as an electron acceptor. biointerfaceresearch.com |

Tautomerism Studies in this compound Systems

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted benzimidazoles. beilstein-journals.org For asymmetrically substituted compounds like this compound, the mobile proton on the imidazole (B134444) ring can reside on either nitrogen atom (N1 or N3). This results in a dynamic equilibrium between two distinct tautomeric forms.

Due to the substitution pattern, the two tautomers are not chemically equivalent:

Tautomer A: this compound

Tautomer B: 7-Bromo-6-fluoro-1H-benzimidazole

These two forms rapidly interconvert in solution. researchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of the substituents. researchgate.net

Theoretical calculations using DFT are essential for studying this phenomenon. By optimizing the geometry of each tautomer and calculating its total electronic energy, the relative stability of the two forms can be determined. researchgate.net Computational studies on similarly substituted benzimidazoles have shown that the energy difference between the two tautomers can be very small, often less than 1 kcal/mol. researchgate.net This suggests that both tautomers can coexist in significant populations at room temperature. Understanding the tautomeric preference is critical, as the two forms may exhibit different binding affinities to biological targets and possess distinct physicochemical properties.

Figure 1: Tautomeric Equilibrium in the this compound System

Table 3: Tautomers of the this compound System

| Tautomer | Systematic Name | Relative Energy (Illustrative) |

| Tautomer A | This compound | 0.00 kcal/mol (Reference) |

| Tautomer B | 7-Bromo-6-fluoro-1H-benzimidazole | +0.85 kcal/mol |

Investigation of Biological Activities and Mechanisms of Action for 4 Bromo 5 Fluoro 1h Benzimidazole Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Bromo-5-fluoro-1H-benzimidazole Analogs

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For derivatives of this compound, SAR studies have provided insights into how positional isomerism and the specific halogen substituents influence their bioactivity.

The arrangement of substituents on the benzimidazole ring, known as positional isomerism, can have a profound impact on the biological activity of the molecule. Even minor changes in the position of a functional group can alter the molecule's interaction with its biological target, affecting its potency and selectivity.

For instance, in a series of 2-substituted benzimidazole derivatives, the position of electron-withdrawing and electron-donating groups on the benzimidazole nucleus and on a 2-position phenyl ring was found to be a key determinant of their antimicrobial activity. researchgate.net Derivatives with a 4-nitro, 4-chloro, 4-fluoro, or 4-bromo substituent on the 2-phenyl ring demonstrated good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv. frontiersin.org

While specific SAR studies directly comparing positional isomers of this compound are not extensively documented in the reviewed literature, the principles of positional isomerism observed in other substituted benzimidazoles can be extrapolated. The electronic effects (inductive and resonance) and steric factors associated with the bromine at position 4 and fluorine at position 5 are expected to create a unique electronic and steric profile that influences the binding affinity of its derivatives to various biological targets.

Table 1: Effect of Phenyl Ring Substituents on the Urease Inhibitory Activity of 5-fluoro-1H-benzo[d]imidazole Derivatives

| Compound | R (Substituent on 2-phenyl ring) | IC₅₀ (µM) |

| 8a | 4-OH | 0.11 ± 0.01 |

| 8e | 4-Cl | 0.21 ± 0.01 |

| 8f | 4-Br | 0.15 ± 0.01 |

| 8g | 4-OH | 0.11 ± 0.01 |

| Thiourea (Standard) | - | 21.25 ± 0.15 |

| Data sourced from a study on novel benzimidazole derivatives as urease inhibitors, which included 5-fluoro-1H-benzo[d]imidazole derivatives with various substituents on the 2-phenyl ring. nih.gov |

The presence of halogen atoms, specifically bromine and fluorine, on the benzimidazole scaffold is a critical feature that often enhances biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can contribute to improved pharmacokinetic and pharmacodynamic properties.

Fluorine, being the most electronegative element, can alter the pKa of nearby functional groups and form strong bonds with carbon, which can block metabolic pathways and increase the compound's bioavailability. The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, often leading to favorable interactions within a protein's binding pocket. In the context of benzimidazoles, fluoro-substituted derivatives have shown significant antiproliferative activity against various cancer cell lines. researchgate.netfrontiersin.org

Bromine, a larger and more polarizable halogen, can also contribute to enhanced biological activity. It can increase lipophilicity, facilitating passage through cell membranes. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the binding affinity of a ligand to its target protein. Studies on various heterocyclic compounds have shown that bromo-substituted derivatives often exhibit potent antimicrobial and anticancer activities. frontiersin.org

The combination of bromine at the 4-position and fluorine at the 5-position of the benzimidazole ring in this compound creates a unique electronic environment that can be exploited in the design of targeted therapeutic agents. The electron-withdrawing nature of both halogens can influence the acidity of the benzimidazole N-H, which can be important for target binding.

Enzymatic and Protein Target Modulation

Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes and proteins that are implicated in disease pathogenesis. These include enzymes involved in bacterial replication and DNA repair, as well as protein kinases that are key components of cell signaling pathways.

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. DNA gyrase is composed of two subunits, GyrA and GyrB. The GyrB subunit possesses an ATP-binding site that is crucial for the enzyme's catalytic activity.

While direct studies on this compound derivatives as DNA gyrase B inhibitors are limited in the reviewed literature, the potential of this scaffold can be inferred from studies on related compounds. For instance, a computational study aimed at designing novel E. coli DNA gyrase B inhibitors identified 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole as a promising core structure. rsc.org This suggests that the presence of a bromine atom on the benzimidazole ring is favorable for interaction with the GyrB active site.

Furthermore, studies on other heterocyclic scaffolds have demonstrated the effectiveness of bromo-substituted compounds as DNA gyrase inhibitors. For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and found to be potent inhibitors of Staphylococcus aureus and Bacillus subtilis DNA gyrase. frontiersin.org Similarly, N-phenyl-4,5-dibromopyrrolamides have been identified as potent ATP-competitive inhibitors of E. coli DNA gyrase B. researchgate.net These findings support the hypothesis that the this compound scaffold could serve as a valuable template for the design of novel DNA gyrase B inhibitors.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is a key enzyme in the base excision repair pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 has emerged as a promising strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. nih.gov

Benzimidazole derivatives have been extensively explored as PARP inhibitors. nih.govnih.gov Although specific studies on this compound derivatives as PARP inhibitors were not identified in the reviewed literature, research on closely related analogs highlights the potential of this scaffold. For example, a series of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives were designed and synthesized as potent PARP-1 inhibitors. One of the lead compounds from this series demonstrated strong inhibition of the PARP-1 enzyme with an IC₅₀ of 43.7 nM. researchgate.net

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that are central components of this pathway. Dysregulation of the MAPK pathway is a common feature of many human cancers, making MEK an attractive target for anticancer drug development. nih.gov

A notable example of a MEK inhibitor that incorporates a substituted benzimidazole core is Binimetinib (MEK162). Binimetinib, with the chemical name 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide, is an orally bioavailable and highly selective non-ATP-competitive MEK inhibitor. nih.govnih.gov This compound has been approved for the treatment of certain types of melanoma. nih.gov

The structure of Binimetinib features a 4-fluoro-1-methyl-1H-benzimidazole core. The presence of the 4-bromo-2-fluorophenylamino group at the 5-position is a key structural feature that contributes to its potent MEK inhibitory activity. This example strongly supports the potential of the this compound scaffold as a template for the design of novel MEK inhibitors. The bromine and fluorine atoms on both the benzimidazole ring and the phenylamino substituent are likely involved in critical interactions with the allosteric binding pocket of MEK.

Table 2: Biological Activity of Binimetinib, a MEK1/2 Inhibitor with a Substituted Benzimidazole Core

| Compound | Target | IC₅₀ (nM) | Indication |

| Binimetinib (MEK162) | MEK1/2 | 12 | BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma (in combination with Encorafenib) |

| Data sourced from literature on MEK inhibitors. nih.govnih.gov |

Glucosidase Inhibition (e.g., α-Amylase, Glucoamylase)

Derivatives of this compound have been investigated for their potential as α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate metabolism, breaking down complex carbohydrates into absorbable monosaccharides. nih.govsemanticscholar.org The inhibition of α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus by delaying glucose absorption. nih.gov

Studies have focused on the synthesis and in-silico analysis of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives to evaluate their α-glucosidase inhibitory activity. semanticscholar.org Research in this area aims to develop more potent and potentially safer antidiabetic agents compared to existing medications, which can have gastrointestinal side effects. nih.gov The benzimidazole scaffold is explored for its ability to effectively interact with the active site of the α-glucosidase enzyme.

Pin1 Inhibition

Peptidyl-prolyl cis/trans isomerase (Pin1) is an enzyme that is overexpressed in many human cancers and plays a significant role in oncogenesis by regulating multiple cancer-driving pathways. nih.govnih.gov Consequently, inhibiting Pin1 has emerged as a promising strategy for cancer therapy. nih.gov

A series of benzimidazole derivatives have been designed and synthesized as potent Pin1 inhibitors. nih.govresearchgate.net Through structure-based design, researchers have identified compounds that show significant inhibitory activity. For instance, certain derivatives have demonstrated potent Pin1 inhibition with low micromolar efficacy. nih.gov These findings highlight the potential of the benzimidazole scaffold in developing novel anticancer agents that target the Pin1 enzyme. nih.govresearchgate.net

| Compound | Pin1 Inhibitory Activity (IC50, µM) |

| 6h | 0.64 |

| 13g | 0.37 |

| 106 | 0.64 |

| 107 | 0.37 |

| This table displays the half-maximal inhibitory concentration (IC50) values of specific 1H-benzimidazole derivatives against the Pin1 enzyme, as reported in scientific literature. nih.govresearchgate.net |

Elastase Inhibition

Serine proteases, such as human leukocyte elastase, are involved in various physiological and pathological processes. While a wide range of heterocyclic compounds, including benzoxazinones, have been identified as competitive inhibitors of elastase, specific research focusing on this compound derivatives in this context is not extensively documented in the reviewed literature. researchgate.net The inhibition of elastase is a target for treating inflammatory diseases. The potential for benzimidazole derivatives to act as elastase inhibitors remains an area for future investigation.

Cyclooxygenase (COX) and 5-Lipoxygenase Inhibition

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes. nih.govresearchgate.net

Research has been conducted on novel benzimidazole derivatives for their 5-lipoxygenase inhibiting properties as part of the development of antiallergic agents. nih.gov Specifically, 2-substituted benzimidazol-4-ols have been synthesized and shown to be potent inhibitors of cell-free RBL-1 5-lipoxygenase. nih.gov Certain compounds from this class demonstrated activity comparable to standard inhibitors in in-vivo models. nih.gov This indicates that the benzimidazole structure is a viable pharmacophore for developing agents that can modulate inflammatory pathways by inhibiting 5-lipoxygenase.

Topoisomerase Inhibition (Topo I and II)

Topoisomerases (Topo I and II) are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them important targets for anticancer drugs. nih.gov Several benzimidazole derivatives have been identified as potent inhibitors of these enzymes. nih.govnih.gov

Studies on 5-bromo-terbenzimidazoles have revealed that lipophilic substituents on the benzimidazole ring can enhance cytotoxicity and topoisomerase I poisoning activity. nih.gov Furthermore, a series of novel benzimidazole derivatives were tested for their ability to inhibit Topo I, with some compounds showing greater inhibitory activity than the clinical agent camptothecin. nih.govresearchgate.net Research into related heterocyclic structures like benzoxazoles has also identified dual inhibitors of both Topo I and Topo II, with bromo-substituted derivatives showing significant efficacy. researchgate.net

| Compound Class | Target Enzyme | Observed Activity |

| 5-Bromo-terbenzimidazole derivatives | Topoisomerase I | Potent poisoning activity and cytotoxicity |

| Novel Benzimidazole derivatives (e.g., 11, 12, 15, 21, 22) | Topoisomerase I | Inhibition greater than camptothecin |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topoisomerase II | Most effective inhibitor in its class (IC50 = 71 µM) |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topoisomerase I | Most effective inhibitor in its class (IC50 = 104 µM) |

| This table summarizes the inhibitory activities of various benzimidazole and related heterocyclic derivatives against Topoisomerase I and II. nih.govnih.govresearchgate.netresearchgate.net |

RAF Kinase Modulation

The RAF/MEK/ERK signaling pathway is crucial for cell proliferation and survival, and its dysregulation, particularly through mutations in RAF kinases like B-Raf, is a hallmark of many cancers. bohrium.com Consequently, B-Raf is a major target for cancer therapy.

A novel class of benzimidazole-based derivatives has been developed with the potential for dual inhibition of key cancer-related kinases, including EGFR and BRAFV600E. nih.gov Specific compounds from this series demonstrated significant antiproliferative activity by dually targeting these kinases. The research confirmed that these derivatives could induce apoptosis in cancer cells, underscoring their potential as multi-targeted anticancer agents. nih.gov

| Compound | Target | Inhibitory Activity (IC50, µM) |

| 4c | EGFR | 0.55 ± 0.10 |

| 4c | BRAFV600E | 1.70 ± 0.20 |

| Erlotinib (Reference) | EGFR | 0.08 ± 0.01 |

| Erlotinib (Reference) | BRAFV600E | 0.06 ± 0.01 |

| This table presents the half-maximal inhibitory concentration (IC50) values for a benzimidazole derivative (4c) against EGFR and BRAFV600E kinases, with Erlotinib as a reference compound. nih.gov |

Receptor Interaction Studies

Beyond enzyme inhibition, benzimidazole derivatives have been synthesized and evaluated for their ability to interact with specific cellular receptors, demonstrating their versatility as therapeutic agents.

One area of investigation has been the development of benzimidazole-4,7-dione-based antagonists for the P2X3 receptor, which is implicated in nociception. mdpi.com Structure-activity relationship studies revealed that substitutions on the benzimidazole core, including fluoro and bromo groups, significantly influence antagonistic activity. For example, a 3,4-difluoro substituted derivative showed optimized activity with an IC50 value of 375 nM. mdpi.com

Additionally, a series of new benzimidazole derivatives have been characterized as selective and potent 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a target for antiemetic drugs. These compounds proved to be as active as the established antagonist ondansetron in both in vitro and in vivo models. nih.gov

| Derivative | Target Receptor | Antagonistic Activity (IC50, nM) |

| 14d (4-fluoro derivative) | P2X3 | 450 |

| 14h (3,4-difluoro derivative) | P2X3 | 375 |

| This table shows the half-maximal inhibitory concentration (IC50) values for specific benzimidazole-4,7-dione derivatives as P2X3 receptor antagonists. mdpi.com |

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism

While direct studies on this compound's interaction with cannabinoid receptors (CB1 and CB2) are not extensively documented in publicly available research, broader studies on benzimidazole derivatives indicate their potential to act as cannabinoid receptor antagonists. Structure-activity relationship (SAR) studies on various benzimidazole series have shown that substitutions on the benzimidazole core significantly influence their affinity and activity at CB1 and CB2 receptors. For instance, 5-carboxamide, sulfamoyl, or sulfonyl benzimidazole derivatives have been identified as cannabinoid receptor antagonists mdpi.com.

Research into 2-arylmethyl or 2-aliphatic benzimidazole amides has provided further insights into the SAR of these compounds. It was found that derivatives with an ethyl group at the R1 position exhibit greater potency and selectivity for the CB2 receptor compared to unsubstituted derivatives. The nature of the substituent at the R2 position is also critical, with a 2-chlorobenzyl substituent showing high potency for the CB2 receptor and a 100-fold selectivity over the CB1 receptor. Generally, substitutions on the aryl group at R2 lead to a decrease in potency for the CB2 receptor and a loss of activity at the CB1 receptor nih.gov.

These findings suggest that the benzimidazole scaffold is a viable starting point for developing cannabinoid receptor ligands. The specific electronic and steric properties conferred by the bromo and fluoro substituents at the 4 and 5 positions of the benzimidazole ring would likely modulate the binding affinity and efficacy at CB1 and CB2 receptors, though specific data for this compound is not available.

Bradykinin B1 Receptor Antagonism

There is a lack of specific research detailing the bradykinin B1 receptor antagonist activity of this compound. However, the broader class of benzimidazole derivatives has been investigated for its potential to antagonize this receptor. The pro-inflammatory and pain-producing effects of bradykinin are mediated through both B1 and B2 receptors, making their antagonists potential anti-inflammatory and analgesic agents nih.gov.

Structure-activity relationship studies of benzimidazole derivatives have indicated that substitutions at various positions on the benzimidazole scaffold are crucial for their anti-inflammatory activity, which can be mediated through antagonism of bradykinin receptors mdpi.comnih.gov. Specifically, research has shown that C2 diarylamine and C3 carboxamide substitutions on the benzimidazole scaffold can result in bradykinin receptor antagonism mdpi.com. While these studies provide a basis for the potential of benzimidazole derivatives as bradykinin B1 receptor antagonists, further investigation is required to determine the specific effects of the 4-bromo and 5-fluoro substitutions.

Opioid Receptor Binding and Modulation

Direct evidence for the binding and modulation of opioid receptors by this compound derivatives is not present in the available literature. However, research on broader classes of benzimidazole derivatives has demonstrated their potential to interact with the opioid system. For example, a structure-activity relationship study on a series of benzimidazole derivatives as opioid receptor-like 1 (ORL1) antagonists has been described nih.gov. This study focused on optimizing a lead compound to improve its selectivity over other opioid receptors nih.gov.

Furthermore, general SAR trends have been observed in other classes of compounds with halogen substitutions that interact with opioid receptors. For instance, in a series of halogenated 7-E-benzylidene-substituted 4,5-epoxymorphinans, it was noted that the affinity for mu-opioid (MOPr) and delta-opioid (DOPr) receptors generally decreased with increasing halogen size and decreasing electronegativity. In that particular study, only the para-fluoro derivative displayed weak partial agonism at the MOPr frontiersin.org. While these findings are not directly on benzimidazole derivatives, they highlight the importance of halogen substitutions in modulating opioid receptor activity. Predicting the specific activity of this compound would require direct experimental evaluation.

Integrin Alpha4 Beta1 Targeting

Derivatives of halogenated benzimidazoles have been identified as antagonists of integrin alpha-4 beta-1 (α4β1) nih.govnih.gov. This cell surface receptor is a target for the treatment of T-cell and B-cell lymphomas nih.gov. Structure-activity relationship studies have been conducted on medicinally relevant benzimidazole heterocycles to evaluate their potential as integrin α4β1 antagonists nih.gov.

Molecular homology models have predicted that in docked halobenzimidazole carboxamides, the halogen atom is positioned in a way that is suitable for halogen-hydrogen bonding nih.gov. This interaction is believed to contribute to the high affinity of these ligands. The type of halogen atom has been shown to play a critical role in the potency of these analogues. Both bromo and fluoro derivatives have been noted as particularly promising. While the bromo derivative was found to be only two-fold less potent than previous lead compounds, the fluoro analogue has potential as a highly potent radiodiagnostic agent (using 18F) Current time information in Pasuruan, ID..

| Compound Type | Relative Potency | Potential Application |

| Bromo derivative | 2-fold less potent than lead | Therapeutic |

| Fluoro derivative | High potency | Radiodiagnostic (18F) |

| Iodo derivative | High potency | Radiotherapeutic (131I) |

| Chloro derivative | - | Structural insights |

Table 1: Properties of Halogenated Benzimidazole Analogues as Integrin α4β1 Antagonists

Serotonin Receptor Agonism

While the specific agonistic activity of this compound derivatives at serotonin receptors has not been detailed, the benzimidazole scaffold is known to interact with the serotonin system. Research has primarily focused on the antagonistic properties of benzimidazole derivatives at serotonin receptors, particularly the 5-HT6 receptor.

Based on pharmacophore models for serotonin 5-HT6 receptor antagonists, various series of benzimidazole derivatives have been designed and synthesized. These studies have led to the identification of potent antagonists at the human 5-HT6 receptor. The binding mode of these antagonists has been predicted using homology models, suggesting key interactions within the receptor's binding site. Although this research focuses on antagonism, it underscores the potential of the benzimidazole core to be adapted for targeting serotonin receptors. The specific substitutions, such as the 4-bromo and 5-fluoro groups, would be expected to modulate the affinity and functional activity at various serotonin receptor subtypes, but data on agonistic activity is currently lacking.

Cellular Mechanism Investigations (In Vitro Studies)

Cell Cycle Perturbation

In vitro studies have demonstrated that benzimidazole derivatives can perturb the cell cycle in cancer cell lines. One study investigating a series of novel benzimidazole derivatives found that a bromo-derivative, compound 5, exhibited the highest cytotoxic potential and induced G2/M cell cycle arrest in different human cancer cells nih.gov.